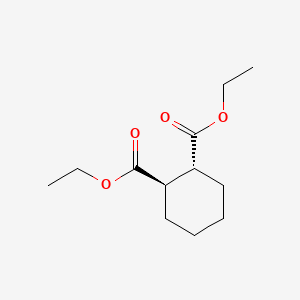

Diethyl trans-1,2-Cyclohexanedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl trans-1,2-Cyclohexanedicarboxylate is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.288. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Diethyl trans-1,2-Cyclohexanedicarboxylate (DEC) is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.29 g/mol. This compound features diethyl ester functional groups attached to a cyclohexane ring in a trans configuration. While DEC's primary applications are in chemical synthesis and as an intermediate in organic reactions, its biological activity has garnered attention in recent research.

DEC is characterized by its clear liquid form and a boiling point of approximately 104 °C. It can be synthesized through various methods, including the esterification of cyclohexane dicarboxylic acid with ethanol:

This synthesis route allows for high-purity production suitable for diverse applications in both industrial and academic settings.

Biological Activity Overview

The biological activity of DEC has not been extensively documented; however, compounds with similar structures often exhibit notable pharmacological effects. Here are some key findings related to its biological interactions:

- Enzyme Activity : DEC can serve as a substrate molecule in studies investigating enzyme kinetics. Its interaction with specific enzymes may provide insights into metabolic pathways and potential therapeutic applications.

- Toxicity Studies : Research indicates that DEC may possess low toxicity levels. In vitro studies have shown that it does not significantly affect the expression of the HPRT gene in CHO-K1 cells, suggesting minimal cytotoxic effects at certain concentrations .

Comparative Analysis with Similar Compounds

DEC's structural characteristics allow for comparisons with other cyclohexanedicarboxylates. The following table summarizes some related compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C12H20O4 | 228.29 |

| Dimethyl trans-1,2-Cyclohexanedicarboxylate | C10H16O4 | 200.23 |

| Diethyl cis-1,2-Cyclohexanedicarboxylate | C12H20O4 | 228.29 |

The presence of diethyl groups enhances DEC's solubility and potential applications compared to its dimethyl counterparts.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has utilized DEC as a substrate to investigate enzyme activities, demonstrating its potential role in biochemical pathways. Further studies are required to elucidate specific enzyme interactions.

- Toxicological Assessments : In a study examining various plasticizers, DEC was found to exhibit low toxicity levels, with no significant adverse effects observed in vivo at tested dosages . This positions DEC as a candidate for safer chemical alternatives in industrial applications.

- Potential Agricultural Applications : Preliminary findings suggest that derivatives of cyclohexanedicarboxylic acids may have utility as micro-fertilizers, indicating a broader spectrum of biological activity that warrants further exploration .

Propriétés

IUPAC Name |

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659797 |

Source

|

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-22-3 |

Source

|

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper describes the unexpected formation of a δ-lactone instead of the anticipated γ-lactone during the pyrolysis of a specific diethyl trans-1,2-cyclohexanedicarboxylate derivative. What factors might contribute to this unusual outcome?

A1: The formation of the δ-lactone over the seemingly more stable γ-lactone in this specific pyrolysis reaction [] can be attributed to several factors:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.